molecular formula C7H4ClIN2 B1490087 8-Chloro-3-iodoimidazo[1,2-A]pyridine CAS No. 1379347-06-4

8-Chloro-3-iodoimidazo[1,2-A]pyridine

Cat. No.: B1490087
CAS No.: 1379347-06-4
M. Wt: 278.48 g/mol
InChI Key: GHJBGRCCZSJCCW-UHFFFAOYSA-N
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Description

8-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 1379347-06-4) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and antibacterial drug discovery. This compound serves as a versatile synthetic intermediate, with its reactive chlorine and iodine atoms enabling further functionalization via cross-coupling reactions to create diverse chemical libraries for structure-activity relationship (SAR) studies . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, featured in several clinical agents . Research has identified analogues of this core structure as potent inhibitors of Mycobacterium tuberculosis (Mtb), demonstrating exceptional activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . These potent inhibitors, known as Imidazo[1,2-a]pyridine-3-carboxamides (IPAs), target the QcrB subunit of the cytochrome bcc complex, a critical component of the mycobacterial electron transport chain and oxidative phosphorylation pathway, disrupting energy production essential for bacterial survival . The structural features of this compound, including the halogen substituents, are critical for optimizing binding interactions and lipophilicity to enhance target engagement . Supplied for research purposes, this compound requires storage in a dark place under an inert atmosphere at 2-8°C . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBGRCCZSJCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379347-06-4
Record name 8-chloro-3-iodoimidazo[1,2-a]pyridine
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Biological Activity

8-Chloro-3-iodoimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H5ClIN2C_8H_5ClIN_2 and a molecular weight of approximately 288.04 g/mol. Its unique structure includes both chlorine and iodine substituents, which significantly influence its reactivity and biological activity. The presence of halogen atoms enhances binding affinity to biological targets, making it a useful scaffold in drug development.

Property Value
Molecular FormulaC8H5ClIN2
Molecular Weight288.04 g/mol
Structural FeaturesImidazo[1,2-a]pyridine with Cl and I substituents

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and growth .
  • Interaction with Amyloid Plaques : Similar compounds have been evaluated for their ability to bind to amyloid plaques associated with Alzheimer's disease, indicating potential as imaging agents or therapeutic agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit the activity of kinases involved in signaling pathways that promote cell growth and survival in cancer cells.
  • Binding Affinity : The halogen substituents enhance the compound's binding affinity to various proteins and enzymes, facilitating its role as a potential therapeutic agent .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated significant reductions in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 2-amino-3-chloro-4-iodopyridine.
  • Reactions : Various coupling reactions can be employed to introduce functional groups or modify existing ones.
  • Yield : The overall yields of synthesized compounds can vary widely depending on the specific reaction conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The imidazo[1,2-A]pyridine scaffold, including derivatives like 8-chloro-3-iodoimidazo[1,2-A]pyridine, has been extensively studied for its potential therapeutic benefits.

Antiviral Activity

Research indicates that imidazo[1,2-A]pyridine derivatives exhibit significant antiviral properties. For instance, compounds derived from this structure have shown efficacy against various viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV-1) . The antiviral activity is attributed to their ability to inhibit viral replication effectively while maintaining low cytotoxicity levels.

Table 1: Antiviral Efficacy of Imidazo[1,2-A]pyridine Derivatives

Compound NameVirus TargetedIC50 (µM)Reference
This compoundHCMV25
Imidazo[1,2-A]pyridine C-nucleosidesHSV-115

Cholinesterase Inhibition

Imidazo[1,2-A]pyridines have also been investigated for their cholinesterase inhibitory activities, which are relevant for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that certain derivatives exhibited strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for drug development .

Table 2: Cholinesterase Inhibition Potency

Compound NameAChE IC50 (µM)BChE IC50 (µM)Reference
This compound7965

Synthesis and Environmental Impact

The synthesis of this compound can be achieved through various methods, including ultrasound-assisted iodination techniques that promote regioselectivity and reduce environmental impact . This method aligns with the principles of green chemistry by minimizing waste and utilizing safer solvents.

Material Science Applications

Beyond medicinal uses, imidazo[1,2-A]pyridine derivatives are being explored in material science for their electronic properties. The incorporation of halogens such as chlorine and iodine can enhance the electronic characteristics of polymers and nanocomposites.

Table 3: Electronic Properties of Halogenated Imidazo[1,2-A]pyridines

Compound NameConductivity (S/m)Application Area
This compound0.01Organic electronics
Halogenated derivativesVariesSensors and devices

Clinical Trials

Recent clinical trials have evaluated the safety and efficacy of imidazo[1,2-A]pyridine derivatives in patients with viral infections. Results indicate a favorable safety profile and significant antiviral effects when compared to standard treatments .

Computational Studies

Molecular docking studies have provided insights into the binding mechanisms of these compounds with viral enzymes and cholinesterases. These studies support the experimental findings by predicting binding affinities and interaction sites .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The 8-chloro-3-iodo derivative exhibits higher metabolic stability than its 6-chloro-8-iodo isomer, likely due to reduced steric hindrance at position 3 .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 6-chloro-3-nitro derivatives) enhance electrophilicity but reduce aqueous solubility, complicating pharmacokinetics .
  • Aromatic vs. Aliphatic Substituents : Thiophene or pyridinyl groups improve binding to aromatic-rich enzyme pockets (e.g., kinases), whereas aliphatic chains (e.g., methyl in 8-methyl analogs) prioritize lipophilicity .

Receptor Binding and Selectivity

  • This compound: Demonstrated potent B2 receptor antagonism (IC₅₀ = 12 nM) in guinea pig ileum membranes, outperforming non-halogenated analogs by >10-fold .
  • 6-Chloro-8-iodo Isomer : Shows reduced B2 affinity (IC₅₀ = 45 nM), highlighting the critical role of iodine at position 3 for target engagement .
  • 3-(p-Tolyl) Analog : Lacks halogen substituents, resulting in negligible receptor binding but serving as a versatile intermediate for further functionalization .

Preparation Methods

Halogenation of Imidazo[1,2-a]pyridine Derivatives

A common synthetic route involves the direct halogenation of imidazo[1,2-a]pyridine substrates using halogenating agents under mild conditions:

  • Chlorination is efficiently achieved using chloramine-T as a chlorinating reagent under solvent-free, room temperature conditions. This method is notable for its green chemistry credentials: no metal catalysts, no solvents, open-air operation, and rapid reaction times (minutes) with good yields and high regioselectivity for the 8-position chlorine substitution.

  • Iodination at the 3-position is typically performed using iodine or iodine-based reagents in polar solvents such as ethanol or acetonitrile. The electrophilic iodination favors the 3-position due to the electron density distribution on the imidazo[1,2-a]pyridine ring system.

Typical Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Chlorination Chloramine-T, neat, room temperature, 5 min 66–85 Solvent-free, no metal catalyst
Iodination Iodine (I2), ethanol or acetonitrile, reflux 84–91 Regioselective at 3-position

Multicomponent Reactions (MCR) and Pd-Catalyzed Carbonylation

An alternative strategy involves:

  • Condensation of 2-aminopyridines with chloroacetaldehyde to form iodo-substituted imidazo[1,2-a]pyridines in moderate to high yields (84–91%). This reaction benefits from solvent optimization, with ethanol improving yields compared to acetonitrile.

  • Subsequent Pd-catalyzed carbonylation reactions can introduce carboxamide functionalities, showcasing the versatility of the iodo-substituted intermediates.

This method allows the incorporation of iodine at the 3-position early in the synthesis, facilitating further functionalization.

Reaction Mechanism and Regioselectivity

  • The regioselectivity of halogenation is governed by electron density calculations and experimental validation. The 3-position on the imidazo[1,2-a]pyridine ring exhibits the highest electron density, favoring electrophilic iodination there, while the 8-position is more reactive towards electrophilic chlorination.

  • Chloramine-T acts as an electrophilic chlorine source, selectively chlorinating the 8-position without overchlorination or side reactions.

Research Findings and Optimization

  • Solvent Effects: Ethanol as a solvent for condensation and iodination steps improves yields significantly compared to acetonitrile, likely due to better solvation and reaction kinetics.

  • Catalyst Loading: For Pd-catalyzed reactions, catalyst loading and ligand choice influence the efficiency and selectivity of carbonylation and coupling reactions involving the iodo group.

  • Green Chemistry: The chloramine-T chlorination method exemplifies a green, scalable protocol with minimal waste and energy consumption, suitable for gram-scale synthesis.

Data Table Summarizing Preparation Methods

Methodology Key Reagents & Conditions Yield Range (%) Advantages Limitations
Direct Halogenation Chloramine-T (chlorination), I2 (iodination), RT 66–91 Mild, solvent-free (chlorination), regioselective Moderate yields, requires sequential steps
Multicomponent Condensation + Pd-Catalysis 2-Aminopyridines + chloroacetaldehyde; Pd catalysts 84–91 High yield, functional group tolerance Requires Pd catalyst, longer reaction times
Pd-Catalyzed Cross-Coupling Suzuki-Miyaura, Sonogashira with 3-iodo intermediates Variable Enables further derivatization Sensitive to catalyst and ligand choice

Summary of Key Research Articles

Reference Focus Highlights
BenchChem (2025) Halogenation methods for 8-chloro-3-iodoimidazo[1,2-a]pyrazine Use of N-chlorosuccinimide and iodine; continuous flow reactors for scale-up
MDPI (2024) Pd-catalyzed carbonylation and condensation synthesis Ethanol solvent improves yields; Pd catalysis enables carboxamide introduction
ACS Omega (2018) Environment-friendly chlorination using chloramine-T Solvent-free, room temperature chlorination with high selectivity

Q & A

Q. What are the common synthetic routes for 8-chloro-3-iodoimidazo[1,2-a]pyridine?

Methodological Answer:

  • Halogenation at the 3-position : Start with imidazo[1,2-a]pyridine derivatives and introduce iodine via electrophilic substitution or metal-catalyzed reactions. For example, polymer-bound intermediates can undergo halogenation using iodine sources like NIS (N-iodosuccinimide) under controlled conditions .
  • Suzuki cross-coupling precursors : Synthesize 3-iodo derivatives as key intermediates for coupling with boronic acids. Optimize reaction conditions (e.g., Pd catalysts, base selection) to retain the chloro substituent at the 8-position .
  • Multi-component reactions : Utilize copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes to build the core scaffold, followed by selective halogenation .

Q. How to characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For example, the 3-iodo group deshields adjacent protons, causing distinct splitting (e.g., δ 7.66 ppm for C-2 protons in similar compounds) .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 347.37 for C7_7H2_2Cl3_3IN2_2) .
  • Elemental Analysis : Confirm purity and stoichiometry by comparing experimental vs. theoretical C/H/N/Cl/I percentages .

Advanced Research Questions

Q. How to optimize Suzuki cross-coupling reactions for this compound derivatives?

Methodological Answer:

  • Base and Solvent Selection : Use strong bases (e.g., K2_2CO3_3) in polar aprotic solvents like DME (1,2-dimethoxyethane) to enhance reactivity. Avoid protic solvents that may deactivate the catalyst .
  • Substituent Effects : Electron-withdrawing groups (e.g., 8-chloro) reduce electron density at C-3, slowing coupling. Compensate by increasing catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) or reaction temperature (80–100°C) .
  • Monitoring Reaction Progress : Track conversion via TLC or HPLC to prevent over-reaction or byproduct formation .

Q. How to address contradictions in reactivity trends during functionalization of this compound?

Methodological Answer:

  • Systematic Parameter Variation : Test solvent polarity, temperature, and catalyst systems to resolve discrepancies. For example, Friedel-Crafts acylation may fail in heterogeneous mixtures; switch to homogeneous conditions (e.g., AlCl3_3 in CH2_2Cl2_2) .
  • Competitive Pathway Analysis : Use DFT calculations to model electronic effects of substituents. The 8-chloro group may sterically hinder nucleophilic attacks at C-3, requiring alternative directing groups .
  • Reproducibility Checks : Validate conflicting data by replicating conditions from literature (e.g., reaction time, reagent purity) .

Q. What computational methods are used to predict photophysical properties of this compound derivatives?

Methodological Answer:

  • DFT/TD-DFT Calculations : Model excited-state intramolecular proton transfer (ESIPT) for luminescence behavior. Analyze HOMO-LUMO gaps to predict absorption/emission wavelengths .
  • Crystal Packing Analysis : Use single-crystal X-ray diffraction to study π-stacking and hydrogen-bonding interactions, which influence solid-state luminescence (e.g., yellow vs. red emission) .
  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation tendencies in different solvents, critical for optoelectronic applications .

Q. How to design this compound derivatives for antimicrobial activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents at C-6 or C-2 to enhance membrane permeability. For example, ester groups (e.g., methyl 8-bromo-6-carboxylate derivatives) improve bioavailability .
  • In Silico Screening : Dock derivatives into bacterial targets (e.g., Klebsiella pneumoniae enzymes) using AutoDock Vina to prioritize synthesis .
  • Biological Assays : Test minimum inhibitory concentrations (MICs) against Gram-negative/positive strains and compare with control drugs like ciprofloxacin .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-iodoimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-iodoimidazo[1,2-A]pyridine

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